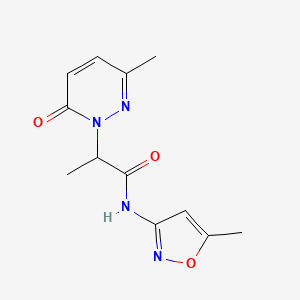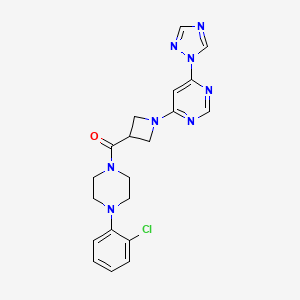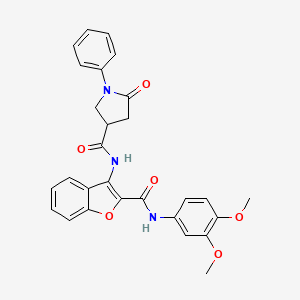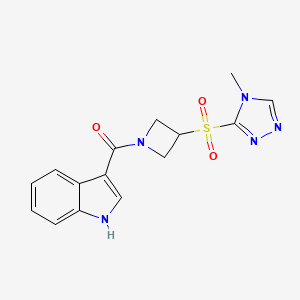
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound with potential therapeutic applications in various fields of scientific research. This compound is commonly referred to as MNI-1 and has been synthesized through various methods.
Wirkmechanismus
MNI-1 exerts its therapeutic effects through various mechanisms of action. In cancer cells, MNI-1 induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. MNI-1 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurons, MNI-1 protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MNI-1 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, MNI-1 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurons, MNI-1 protects against oxidative stress and inflammation, promotes neurite outgrowth, and enhances synaptic plasticity. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MNI-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research. Another advantage is its ability to selectively target cancer cells and protect neurons against oxidative stress and inflammation. One limitation is its limited bioavailability and stability, which may affect its efficacy in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of MNI-1. One direction is to improve its bioavailability and stability through the development of prodrugs and nanocarriers. Another direction is to investigate its safety and efficacy in preclinical and clinical studies. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases. Finally, another direction is to elucidate its molecular targets and signaling pathways to better understand its mechanism of action.
Synthesemethoden
MNI-1 can be synthesized through various methods, including the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N,N-dimethylpropanamide. Another method involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide and N-hydroxysuccinimide.
Wissenschaftliche Forschungsanwendungen
MNI-1 has potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNI-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, MNI-1 has been shown to protect neurons against oxidative stress and inflammation. In inflammation research, MNI-1 has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDAFKBZMBRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[2-methyl-1-(thiophen-2-YL)propyl]acetamide](/img/structure/B2788620.png)

![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)
![(E)-6-(tert-butyl)-8-((4-chlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2788628.png)
![2,5-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2788629.png)
![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)
![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)